(E)-N'-(3,4-dimethoxybenzylidene)-2-(4-nitrophenyl)acetohydrazide
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Overview
Description
N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE is a chemical compound belonging to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 4-nitrophenylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted hydrazones.
Scientific Research Applications
N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory and anticancer agent.
Materials Science: Used in the development of novel materials with specific electronic and optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
Uniqueness
N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE is unique due to the presence of both methoxy and nitro groups, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C17H17N3O5 |
---|---|
Molecular Weight |
343.33 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C17H17N3O5/c1-24-15-8-5-13(9-16(15)25-2)11-18-19-17(21)10-12-3-6-14(7-4-12)20(22)23/h3-9,11H,10H2,1-2H3,(H,19,21)/b18-11+ |
InChI Key |
DZSQFFUUTCBCDZ-WOJGMQOQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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